molecular formula C10H13NO6 B11708114 2-[2-(2-Hydroxyethoxy)-4-nitrophenoxy]ethan-1-ol

2-[2-(2-Hydroxyethoxy)-4-nitrophenoxy]ethan-1-ol

Katalognummer: B11708114
Molekulargewicht: 243.21 g/mol
InChI-Schlüssel: DAESZPUCWAQPBS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[2-(2-Hydroxyethoxy)-4-nitrophenoxy]ethan-1-ol is an organic compound with the molecular formula C10H13NO6. This compound is characterized by the presence of hydroxyethoxy and nitrophenoxy groups, making it a versatile molecule in various chemical reactions and applications.

Vorbereitungsmethoden

The synthesis of 2-[2-(2-Hydroxyethoxy)-4-nitrophenoxy]ethan-1-ol typically involves the reaction of 2-(2-hydroxyethoxy)ethanol with 4-nitrophenol under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide, which facilitates the nucleophilic substitution reaction. The reaction mixture is then purified through techniques such as recrystallization or column chromatography to obtain the desired product in high purity .

Analyse Chemischer Reaktionen

2-[2-(2-Hydroxyethoxy)-4-nitrophenoxy]ethan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxy groups can be oxidized to form corresponding carbonyl compounds.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The hydroxyethoxy group can participate in nucleophilic substitution reactions, forming ethers or esters. Common reagents used in these reactions include hydrogen gas, sodium borohydride, and various acids and bases.

Wissenschaftliche Forschungsanwendungen

2-[2-(2-Hydroxyethoxy)-4-nitrophenoxy]ethan-1-ol has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 2-[2-(2-Hydroxyethoxy)-4-nitrophenoxy]ethan-1-ol involves its interaction with various molecular targets. The hydroxyethoxy groups can form hydrogen bonds with biological molecules, while the nitrophenoxy group can participate in electron transfer reactions. These interactions can affect the activity of enzymes and other proteins, leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar compounds to 2-[2-(2-Hydroxyethoxy)-4-nitrophenoxy]ethan-1-ol include:

These comparisons highlight the unique properties of this compound, particularly its combination of hydroxyethoxy and nitrophenoxy groups, which confer specific reactivity and applications.

Eigenschaften

Molekularformel

C10H13NO6

Molekulargewicht

243.21 g/mol

IUPAC-Name

2-[2-(2-hydroxyethoxy)-4-nitrophenoxy]ethanol

InChI

InChI=1S/C10H13NO6/c12-3-5-16-9-2-1-8(11(14)15)7-10(9)17-6-4-13/h1-2,7,12-13H,3-6H2

InChI-Schlüssel

DAESZPUCWAQPBS-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=C(C=C1[N+](=O)[O-])OCCO)OCCO

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.